S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl] thioacetate
Overview
Description
S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl] thioacetate is a complex organic compound characterized by its intricate molecular structure. It is a derivative of thioacetic acid and contains multiple phenyl groups linked by ethynyl bridges
Preparation Methods
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Amides, esters, or ethers.
Scientific Research Applications
Biology: In biological research, the compound is utilized in the study of enzyme mechanisms and as a probe for detecting specific biological molecules.
Medicine: Potential applications in medicinal chemistry include the development of new drugs and therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug design.
Industry: The compound finds use in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl] thioacetate exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
S,S'-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate)
4'-Bromo-4-mercaptobiphenyl
2,4-Difluororesorcinol
2-Naphthalenethiol
2-Amino-4-(trifluoromethyl)benzenethiol hydrochloride
Uniqueness: S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl] thioacetate stands out due to its complex structure and the presence of multiple phenyl groups linked by ethynyl bridges. This structural complexity allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industry.
Properties
IUPAC Name |
S-[4-[2-[4-(2-phenylethynyl)phenyl]ethynyl]phenyl] ethanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16OS/c1-19(25)26-24-17-15-23(16-18-24)14-13-22-11-9-21(10-12-22)8-7-20-5-3-2-4-6-20/h2-6,9-12,15-18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLJTQTZLWBSFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90730889 | |
Record name | S-(4-{[4-(Phenylethynyl)phenyl]ethynyl}phenyl) ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90730889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356590-07-3 | |
Record name | S-(4-{[4-(Phenylethynyl)phenyl]ethynyl}phenyl) ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90730889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl] thioacetate influence its ability to form SAMs on gold electrodes?
A1: The research by [] demonstrates that this compound (compound 1 in the study) forms well-ordered monolayers on gold electrodes. This is attributed to the molecule's linear, conjugated oligo(phenyleneethynylene) (OPE) backbone, which facilitates dense packing on the surface. In contrast, the introduction of methoxy groups (compound 3) or a second thiol group (compound 4) disrupts this ordered packing, resulting in SAMs with pinholes or less dense structures. These structural variations directly impact the electrochemical properties of the resulting SAMs, as evidenced by differences in electron tunnelling resistance observed in cyclic voltammetry and electrochemical impedance spectroscopy experiments.
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